molecular formula C19H22ClN3O B2974101 Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane CAS No. 1024769-57-0

Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane

Cat. No.: B2974101
CAS No.: 1024769-57-0
M. Wt: 343.86
InChI Key: DDXLNCAWMHIIRB-PTGBLXJZSA-N
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Description

Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane involves multiple steps, typically starting with the preparation of the core cinnoline structureThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cinnoline derivatives .

Scientific Research Applications

Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Aza(3-(4-chloro-3-methylphenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane include other cinnoline derivatives and heterocyclic compounds with similar structural features. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of substituents and functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

(E)-3-(4-chloro-3-methylphenyl)-N-ethoxy-7,7-dimethyl-6,8-dihydrocinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-5-24-23-18-11-19(3,4)10-17-14(18)9-16(21-22-17)13-6-7-15(20)12(2)8-13/h6-9H,5,10-11H2,1-4H3/b23-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXLNCAWMHIIRB-PTGBLXJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CC(CC2=NN=C(C=C21)C3=CC(=C(C=C3)Cl)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C/1\CC(CC2=NN=C(C=C21)C3=CC(=C(C=C3)Cl)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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